molecular formula C5H11NO2 B7867460 N-(1-hydroxy-2-methylpropan-2-yl)formamide CAS No. 682-85-9

N-(1-hydroxy-2-methylpropan-2-yl)formamide

Cat. No.: B7867460
CAS No.: 682-85-9
M. Wt: 117.15 g/mol
InChI Key: DLFOIXQOODRPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)formamide involves the reaction of 2-methylpropan-2-ol with formamide in the presence of a dehydrating agent such as sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling to room temperature. The product is then extracted with a suitable solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain this compound as a colorless oil.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)formamide involves its ability to form hydrogen bonds with other molecules. This property allows it to act as a plasticizer, modifying the mechanical properties of materials by replacing strong intra- and intermolecular hydrogen bonds with weaker ones . In biological systems, it can interact with cellular components, potentially influencing cellular processes and drug delivery mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-2-methylpropan-2-yl)formamide is unique due to its specific balance of hydroxyl and formamide groups, making it an effective plasticizer and humidifier. Its ability to form hydrogen bonds and modify material properties sets it apart from other similar compounds.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,3-7)6-4-8/h4,7H,3H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOIXQOODRPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330257
Record name Formamide, N-(2-hydroxy-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682-85-9
Record name Formamide, N-(2-hydroxy-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.